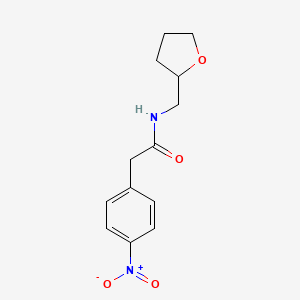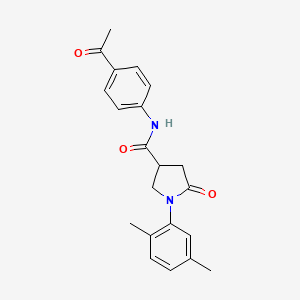![molecular formula C18H23NO3 B5083267 (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5083267.png)
(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine, also known as DOB, is a psychoactive drug that belongs to the phenethylamine family. It is a potent hallucinogen and has been known to produce intense visual and auditory hallucinations. DOB was first synthesized in the 1960s and has been used in scientific research to study the mechanism of action of hallucinogens.
作用机制
The mechanism of action of (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine is not fully understood, but it is believed to act by binding to the 5-HT2A receptor and altering the activity of neurons in the brain. This leads to changes in perception, mood, and cognition. (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has also been found to have some affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects:
(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has been found to produce a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its stimulating effects. (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine also increases heart rate, blood pressure, and body temperature, and can cause nausea and vomiting.
实验室实验的优点和局限性
(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has several advantages for use in lab experiments. It is a potent and selective agonist at the 5-HT2A receptor, which makes it useful for studying the role of this receptor in various physiological processes. (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine is also relatively stable and can be stored for extended periods of time without degradation.
However, there are also several limitations to the use of (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments. It is a potent hallucinogen and can cause intense and long-lasting effects, which may interfere with the interpretation of results. (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine is also not widely available and may be difficult to obtain for research purposes.
未来方向
There are several future directions for research on (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine and other hallucinogens. One area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency. Another area of research is the investigation of the therapeutic potential of hallucinogens for the treatment of psychiatric disorders such as depression and anxiety. Finally, more research is needed to fully understand the mechanism of action of (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine and other hallucinogens and how they produce their effects on the brain and behavior.
合成方法
(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine can be synthesized by the reaction of 2,5-dimethoxybenzaldehyde with 3-methoxyphenylacetonitrile in the presence of sodium borohydride and acetic acid. This reaction produces the intermediate 2,5-dimethoxy-4-(3-methoxyphenyl)butyrophenone, which can be reduced to (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine using lithium aluminum hydride.
科学研究应用
(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has been used in scientific research to study the mechanism of action of hallucinogens. It has been found to act as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by other hallucinogens such as LSD and psilocybin. (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has also been used in studies to investigate the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception.
属性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-5-14(9-16)7-8-19-13-15-10-17(21-2)12-18(11-15)22-3/h4-6,9-12,19H,7-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWYYSPIZQNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-dichloro-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5083201.png)
![4-methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5083205.png)
![ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5083219.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083222.png)
![(5-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5083230.png)
![N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine](/img/structure/B5083233.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5083238.png)
![5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B5083250.png)
![ethyl 4-({2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzoate](/img/structure/B5083272.png)


![6,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5083298.png)